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Abstract
Lapisteride (CS-891) is a steroidal dual inhibitor of 5α-reductase, targeting both type 1 and

type 2 isoenzymes. This targeted enzymatic inhibition effectively blocks the conversion of

testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are

a key etiological factor in the development and progression of benign prostatic hyperplasia

(BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of

the chemical structure, known properties, and the established mechanism of action of

Lapisteride. While specific quantitative biological and pharmacokinetic data, as well as

detailed experimental protocols for Lapisteride, are not extensively available in the public

domain, this document outlines representative methodologies for the evaluation of 5α-

reductase inhibitors, providing a framework for research and development activities.

Chemical Structure and Physicochemical Properties
Lapisteride is a synthetic 4-azasteroid derivative. Its core structure is designed to mimic the

natural substrate of 5α-reductase, testosterone, allowing for competitive inhibition of the

enzyme.

Table 1: Physicochemical Properties of Lapisteride
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Property Value Source

IUPAC Name

(4aR,4bS,6aS,7S,9aS,9bS,11

aR)-N-(1-(4-methoxyphenyl)-1-

methylethyl)-4a,6a-dimethyl-2-

oxo-

2,4a,4b,5,6,6a,7,8,9,9a,9b,10-

dodecahydro-1H-indeno[5,4-

f]quinoline-7-carboxamide

PubChem

Molecular Formula C₂₉H₄₀N₂O₃ PubChem

Molecular Weight 464.6 g/mol PubChem

CAS Number 142139-60-4 PubChem

Solubility 50 mg/mL in DMSO TargetMol

Mechanism of Action: Inhibition of 5α-Reductase
The primary mechanism of action of Lapisteride is the inhibition of 5α-reductase, a critical

enzyme in androgen metabolism. There are two main isoenzymes of 5α-reductase:

Type 1: Predominantly found in the skin (sebaceous glands and hair follicles) and liver.

Type 2: Primarily located in the prostate gland, seminal vesicles, and hair follicles.

By inhibiting both isoenzymes, Lapisteride effectively reduces the systemic and tissue-specific

conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for

the androgen receptor than testosterone and is considered the principal androgen responsible

for the growth and enlargement of the prostate gland in BPH and for the miniaturization of hair

follicles in androgenetic alopecia.

The inhibition of 5α-reductase by Lapisteride is a competitive mechanism, where the drug

binds to the active site of the enzyme, preventing the binding of the natural substrate,

testosterone.
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Figure 1: Mechanism of Action of Lapisteride.

Experimental Protocols
While specific, detailed experimental protocols for the synthesis and biological evaluation of

Lapisteride are not readily available in published literature, this section provides

representative methodologies commonly employed for the characterization of 5α-reductase

inhibitors.
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Illustrative Synthesis of a 4-Azasteroid Core
The synthesis of 4-azasteroid compounds like Lapisteride typically involves a multi-step

process starting from a readily available steroid precursor. A general synthetic scheme would

involve the modification of the A-ring of the steroid nucleus to introduce the lactam function

characteristic of this class of inhibitors.

Steroid Precursor A-Ring Modification
(e.g., Ozonolysis, Beckmann Rearrangement)

Side Chain Elaboration
(Amide Coupling) Lapisteride

Click to download full resolution via product page

Figure 2: General Synthetic Workflow for 4-Azasteroids.

A key step often involves the cleavage of the A-ring followed by a rearrangement and

cyclization to form the 4-aza-lactone ring. The carboxamide side chain can be introduced via

standard peptide coupling reactions.

In Vitro 5α-Reductase Inhibition Assay
The inhibitory activity of Lapisteride against 5α-reductase isoenzymes can be determined

using an in vitro enzymatic assay. This assay measures the conversion of a radiolabeled

substrate (e.g., [³H]-testosterone) to its product ([³H]-DHT) in the presence and absence of the

inhibitor.

Methodology:

Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1

or type 2, or tissue homogenates from prostate (for type 2) or scalp (for type 1).

Substrate: [1,2,6,7-³H]-Testosterone.

Cofactor: NADPH.

Incubation: The enzyme source is incubated with the radiolabeled substrate, NADPH, and

varying concentrations of Lapisteride in a suitable buffer (e.g., sodium phosphate buffer, pH

6.5) at 37°C.
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Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent

(e.g., ethyl acetate).

Separation and Detection: The extracted testosterone and DHT are separated using thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The

radioactivity of the corresponding spots or peaks is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each concentration of

Lapisteride, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is determined by non-linear regression analysis.

Assay Preparation

Reaction & Analysis

Enzyme Source
(Recombinant or Tissue)

Incubation
(37°C)

[3H]-Testosterone
+ NADPH

Lapisteride
(Varying Concentrations)

Solvent Extraction TLC / HPLC Scintillation Counting IC50 Determination

Click to download full resolution via product page

To cite this document: BenchChem. [Lapisteride: A Technical Overview of a Dual 5α-
Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674501#chemical-structure-and-properties-of-
lapisteride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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